4-(2,4-Dichlorobenzoyl)quinoline
Overview
Description
4-(2,4-Dichlorobenzoyl)quinoline, also known as 2,4-DCBQ, is a monobenzoyl quinoline derivative that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of enzymes, an antioxidant, and as a therapeutic compound for various diseases.
Scientific Research Applications
4-(2,4-Dichlorobenzoyl)quinoline has been studied for its potential to act as an inhibitor of enzymes, an antioxidant, and as a therapeutic compound for various diseases. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) and to act as an antioxidant in vitro. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline has been studied for its potential to treat neurological diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. It has also been studied for its potential to treat cancer, inflammation, and diabetes.
Mechanism Of Action
The mechanism of action of 4-(2,4-Dichlorobenzoyl)quinoline is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of this enzyme, 4-(2,4-Dichlorobenzoyl)quinoline is thought to reduce inflammation and pain. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline has been shown to scavenge free radicals and to act as an antioxidant.
Biochemical And Physiological Effects
4-(2,4-Dichlorobenzoyl)quinoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of this enzyme, 4-(2,4-Dichlorobenzoyl)quinoline is thought to reduce inflammation and pain. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline has been shown to scavenge free radicals and to act as an antioxidant. In animal studies, 4-(2,4-Dichlorobenzoyl)quinoline has been shown to reduce the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline has been shown to reduce the production of nitric oxide, which is involved in inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
The main advantage of using 4-(2,4-Dichlorobenzoyl)quinoline in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using 4-(2,4-Dichlorobenzoyl)quinoline in laboratory experiments. For example, it has a relatively low solubility in water and is not very soluble in organic solvents. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline is not very stable in the presence of light and heat.
Future Directions
Due to its potential to act as an inhibitor of enzymes, an antioxidant, and as a therapeutic compound for various diseases, 4-(2,4-Dichlorobenzoyl)quinoline has the potential to be used in a variety of applications. For example, it could be used to treat neurological diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline could be used to treat cancer, inflammation, and diabetes. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline could be used to develop novel drugs and therapeutic compounds. Furthermore, 4-(2,4-Dichlorobenzoyl)quinoline could be used to develop new diagnostic tests and biomarkers. Finally, 4-(2,4-Dichlorobenzoyl)quinoline could be used to develop new methods of drug delivery.
properties
IUPAC Name |
(2,4-dichlorophenyl)-quinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-10-5-6-13(14(18)9-10)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKURAXYGHANTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorobenzoyl)quinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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